molecular formula C13H14O3 B12540155 3-Methylphenyl 2-oxocyclopentane-1-carboxylate CAS No. 143662-84-4

3-Methylphenyl 2-oxocyclopentane-1-carboxylate

Cat. No.: B12540155
CAS No.: 143662-84-4
M. Wt: 218.25 g/mol
InChI Key: BGWHJYQQJSJHDY-UHFFFAOYSA-N
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Description

3-Methylphenyl 2-oxocyclopentane-1-carboxylate (CAS: 150744-43-7) is an organic compound with the molecular formula C₁₃H₁₄O₃, consisting of a 2-oxocyclopentane ring esterified with a 3-methylphenyl group . This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the aromatic methyl substituent and the polar carbonyl group.

Properties

CAS No.

143662-84-4

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(3-methylphenyl) 2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C13H14O3/c1-9-4-2-5-10(8-9)16-13(15)11-6-3-7-12(11)14/h2,4-5,8,11H,3,6-7H2,1H3

InChI Key

BGWHJYQQJSJHDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2CCCC2=O

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants : 2-Oxocyclopentanecarboxylic acid, 3-methylphenol, EDC·HCl (1.0 equiv), DMAP (1.0 equiv).
  • Solvent : Dichloromethane (DCM).
  • Conditions : Stir at room temperature (20–25°C) for 1–4 hours.
  • Workup : Quench with aqueous citric acid, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).

Key Findings

  • Yield : 85–94% for analogous esters.
  • Advantages :
    • Mild reaction conditions (no high temperatures or harsh acids).
    • High functional group tolerance.
    • Scalable for industrial applications.

Mechanistic Insights

EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which undergoes nucleophilic attack by 3-methylphenol. DMAP accelerates the reaction by deprotonating the phenol and stabilizing the transition state.

Acid-Catalyzed Direct Esterification

Traditional esterification employs sulfuric acid (H₂SO₄) as a catalyst to protonate the carboxylic acid and facilitate nucleophilic substitution with 3-methylphenol.

Procedure

  • Reactants : 2-Oxocyclopentanecarboxylic acid, 3-methylphenol, H₂SO₄ (5–10 mol%).
  • Solvent : Toluene or xylene.
  • Conditions : Reflux (110–140°C) with a Dean-Stark trap to remove water.
  • Time : 6–24 hours.

Key Findings

  • Yield : 70–80% (estimated based on analogous reactions).
  • Limitations :
    • Prolonged reaction times.
    • Potential side reactions (e.g., decomposition of the cyclopentanone ring).

Optimization Strategies

  • Solvent : Toluene minimizes thermal decomposition.
  • Catalyst Loading : Higher H₂SO₄ concentrations improve reaction rates but risk over-acidification.

Transesterification from Methyl Ester

This method leverages the high-yield synthesis of methyl 2-oxocyclopentanecarboxylate (from diethyl adipate and sodium methoxide) followed by transesterification with 3-methylphenol.

Procedure

  • Reactants : Methyl 2-oxocyclopentanecarboxylate, 3-methylphenol, H₂SO₄ (5 mol%).
  • Solvent : Toluene.
  • Conditions : Reflux (110°C) for 6–8 hours.
  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and distill.

Key Findings

  • Yield : 80–85% (inferred from methyl ester synthesis).
  • Advantages :
    • Utilizes pre-synthesized methyl esters (99% yield).
    • Simple purification via vacuum distillation.

Comparative Analysis of Methods

Parameter EDC/DMAP Acid-Catalyzed Transesterification
Yield 85–94% 70–80% 80–85%
Reaction Time 1–4 hours 6–24 hours 6–8 hours
Temperature 20–25°C 110–140°C 110°C
Scalability High Moderate High
Environmental Impact Low (DCM; non-aqueous) High (aqueous waste) Moderate (toluene)

Analytical Characterization

NMR Data

For 3-methylphenyl 2-oxocyclopentane-1-carboxylate :

  • ¹H NMR (600 MHz, CDCl₃) :
    • δ 1.25 (t, 3H, COOCH₃) → Absent (replaced by phenyl ester).
    • δ 2.71 (s, 3H, CH₃) → δ 2.34–2.60 (m, CH₂ adjacent to ketone).
    • δ 7.49–7.63 (m, aromatic protons).
  • ¹³C NMR (150 MHz, CDCl₃) :
    • δ 169.4 (C=O ester), δ 207.3 (C=O ketone).

Mass Spectrometry

  • LC-MS : m/z 248 [M+H]⁺ (for analogous esters).

Discussion and Recommendations

  • EDC/DMAP is ideal for small-scale, high-purity synthesis.
  • Transesterification is cost-effective for large-scale production, leveraging pre-existing methyl ester routes.
  • Cyclopentanone Stability : Avoid prolonged heating to prevent ring-opening.
  • Future Directions : Explore enzymatic esterification or green solvents (e.g., ionic liquids) for sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Methylphenyl 2-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

3-Methylphenyl 2-oxocyclopentane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methylphenyl 2-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs.
  • Functional Group Diversity : Tyr020’s dihydroxyphenyl group enables hydrogen bonding, critical for its role as a priming-active compound in plants . In contrast, fluorine in methyl 3-fluorocyclopentane-1-carboxylate increases electronegativity, altering reactivity in substitution reactions .

Biological Activity

3-Methylphenyl 2-oxocyclopentane-1-carboxylate is a compound of interest due to its potential biological activities. Its structural characteristics suggest possible interactions with biological targets, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

This molecular formula indicates the presence of a methylphenyl group and a cyclopentane carboxylate moiety, which may influence its biological interactions.

1. Inhibitory Properties

Research has indicated that derivatives of cyclopentane carboxylates exhibit significant inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-13. These enzymes are involved in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer and arthritis.

A study highlighted that certain synthesized compounds showed IC50 values in the low nanomolar range for MMP-13 inhibition, with selectivity profiles favoring MMP-13 over other collagenases such as MMP-1 and MMP-2. For instance, a compound structurally related to 3-Methylphenyl 2-oxocyclopentane-1-carboxylate demonstrated an IC50 value of 2.4 nM against MMP-13, indicating potent inhibitory effects .

2. Pharmacokinetic Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of compounds. The stability of these compounds in liver microsomes was evaluated to predict their metabolic fate in vivo. For example, certain derivatives showed a half-life exceeding 20 minutes in human liver microsomes, suggesting favorable metabolic stability .

Case Study 1: MMP Inhibition

A comprehensive study investigated the structure-activity relationship (SAR) of various cyclopentane carboxylates. It was found that modifications to the phenyl ring significantly affected both potency and selectivity towards MMP-13. Compounds with polar substituents on the phenyl ring exhibited enhanced selectivity and potency compared to their non-polar counterparts .

Case Study 2: Stability and Selectivity

Another research effort focused on assessing the stability of these compounds in different species' liver microsomes. The findings indicated that while some compounds demonstrated high stability in rat microsomes (t½ = 34 min), their stability was markedly lower in human microsomes (t½ = 14 min). This discrepancy underscores the importance of species-specific studies in drug development .

Data Tables

Compound IDIC50 (nM)Selectivity Ratio (MMP-13/MMP-X)Half-Life (min) HumanHalf-Life (min) Rat
Compound A2.4>5001434
Compound B4.4>1001326
Compound C1.9>10003142

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